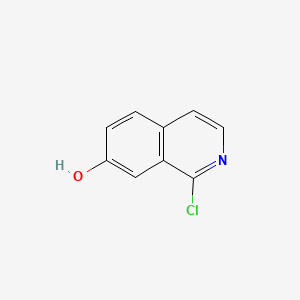
1-氯代异喹啉-7-醇
描述
1-Chloroisoquinolin-7-ol is an organic compound with the molecular formula C9H6ClNO. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the first position and a hydroxyl group at the seventh position of the isoquinoline ring.
科学研究应用
1-Chloroisoquinolin-7-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.
安全和危害
The safety information for 1-Chloroisoquinolin-7-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloroisoquinolin-7-ol can be synthesized through several methods. One common approach involves the chlorination of isoquinolin-7-ol using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of 1-Chloroisoquinolin-7-ol may involve large-scale chlorination processes, where isoquinolin-7-ol is treated with chlorinating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
化学反应分析
Types of Reactions: 1-Chloroisoquinolin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Isoquinolin-7-amine, Isoquinolin-7-thiol.
Oxidation: 1-Chloroisoquinolin-7-one.
Reduction: 1-Chloroisoquinolin-7-amine.
作用机制
The mechanism of action of 1-Chloroisoquinolin-7-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chlorine and hydroxyl groups play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
相似化合物的比较
- 1-Bromoisoquinolin-7-ol
- 1-Iodoisoquinolin-7-ol
- 1-Fluoroisoquinolin-7-ol
Comparison: 1-Chloroisoquinolin-7-ol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. For instance, the chlorine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, the bromo and iodo analogs may exhibit higher reactivity but lower stability, while the fluoro analog may have different electronic properties .
属性
IUPAC Name |
1-chloroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMSWNGLUWDWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676385 | |
| Record name | 1-Chloroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168003-06-3 | |
| Record name | 1-Chloroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

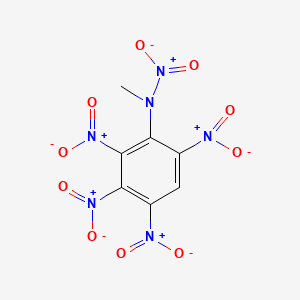
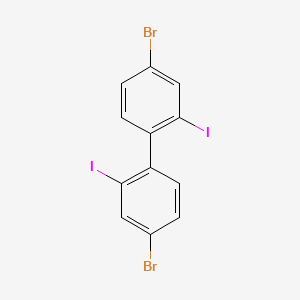


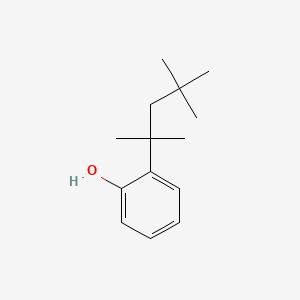
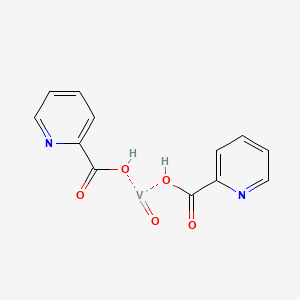
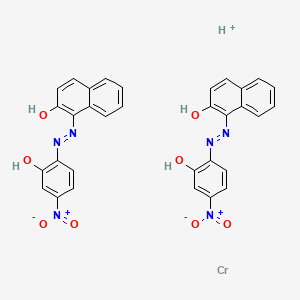


![2-[(1E,3E)-5-(3,3-DIMETHYL-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3,3-DIMETHYL-1-PROPYL-3H-INDOLIUM IODIDE](/img/structure/B599351.png)


